D-Citramalic acid
Overview
Description
D-Citramalic acid is an organic compound with the formula HO2CCH2C(CH3)(OH)CO2H . It is a chiral compound and is structurally related to malic acid . It is a biochemical intermediate involved in the anaerobic metabolism of glutamate through the methylaspartate pathway of C. tetanomorphum . It also plays various roles in other aspects of bacterial metabolism .
Synthesis Analysis
Citramalic acid is the hydrated derivative of mesaconic acid . The hydration is catalyzed by mesaconyl-C4-CoA hydratase . The same conversion can be achieved in vitro . The enzyme (S)-citramalyl-CoA lyase converts citramalyl-CoA to acetyl-CoA and pyruvate .Molecular Structure Analysis
The molecular formula of this compound is C5H8O5 . The molecular weight is 148.114 g/mol . The structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The this compound molecule contains a total of 17 bonds .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is involved in the anaerobic metabolism of glutamate through the methylaspartate pathway .Physical and Chemical Properties Analysis
This compound is a white solid . Its molar mass is 148.114 g/mol . It is a chiral compound and is structurally related to malic acid .Scientific Research Applications
Production as a Precursor for Methacrylic Acid
D-Citramalic acid, also known as citramalate, is a significant precursor in the production of methacrylic acid from renewable resources. Research has explored its production using metabolically engineered strains of Escherichia coli. For instance, a study by Wu and Eiteman (2016) demonstrated that certain gene knockouts in E. coli could significantly increase citramalate accumulation, achieving high yields from glucose. This finding is pivotal for biotechnological applications, especially in the context of sustainable production of methacrylic acid, a valuable monomer in the plastics industry (Wu & Eiteman, 2016). Additionally, Webb et al. (2017) developed an engineered E. coli strain and a fed-batch bioprocess to produce citramalate efficiently, emphasizing the synergy between strain design and fermentation process for optimal production (Webb et al., 2017).
Presence in Fruits and Potential Cosmetic Applications
Citramalic acid is found in significant concentrations in certain fruits, such as pitaya (dragon fruit). Wu et al. (2020) discovered that citramalic acid was the dominant organic acid in pitaya fruit, suggesting its potential as a rich plant source of this compound. The high concentration of citramalic acid in pitaya highlights its potential use in the fields of medicine and cosmetics, particularly in skin care products for reducing facial wrinkles (Wu et al., 2020).
Engineered Synthesis and Biotechnological Applications
Further studies have focused on engineered synthesis of citramalic acid. Wu, Brisbane Tovilla-Coutiño, and Eiteman (2020) explored the engineered citrate synthase in E. coli to improve citramalic acid generation. Their work demonstrates the utility of protein engineering in redirecting carbon flux and enhancing microbial production of citramalate, which is crucial for the manufacturing of commodity chemicals (Wu, Brisbane Tovilla-Coutiño, & Eiteman, 2020).
Analysis and Detection in Agricultural Products
Citramalic acid is also a subject of analytical studies, particularly in agricultural products. For instance, Umino et al. (2023) developed a method using high-performance liquid chromatography–tandem mass spectrometry (LC–MS/MS) for analyzing citramalic acid enantiomers in apples and commercial fruit juice. This research aids in understanding the acidic taste components in fruits and could have implications for the food industry (Umino et al., 2023).
Properties
IUPAC Name |
(2R)-2-hydroxy-2-methylbutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTRTWQBIOMVPK-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331440 | |
Record name | D-(-)-Citramalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6236-10-8 | |
Record name | Citramalic acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-(-)-Citramalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-Citramalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITRAMALIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788CNO6T4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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